molecular formula C23H21N3O2S B2932324 (E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole CAS No. 380318-12-7

(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole

Cat. No.: B2932324
CAS No.: 380318-12-7
M. Wt: 403.5
InChI Key: AKAGYCRVBCCFFV-LZEYSGSQSA-N
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Description

(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a furan ring, a methoxyphenyl group, and a dihydrothiazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the thiazole ring with a furan-2-ylmethyl halide in the presence of a base.

    Formation of the hydrazone linkage: The final step involves the condensation of the thiazole derivative with 4-methoxyphenylhydrazine under acidic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole ring structures.

    Furan derivatives: Compounds containing a furan ring.

    Hydrazone derivatives: Compounds with hydrazone linkages.

Uniqueness

(E)-3-(furan-2-ylmethyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole is unique due to its combination of a furan ring, a methoxyphenyl group, and a dihydrothiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-ylmethyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-17(18-10-12-20(27-2)13-11-18)24-25-23-26(15-21-9-6-14-28-21)22(16-29-23)19-7-4-3-5-8-19/h3-14,16H,15H2,1-2H3/b24-17-,25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAGYCRVBCCFFV-LZEYSGSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C/1\N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)/C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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